molecular formula C21H15N3O2S B6638857 N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

Cat. No. B6638857
M. Wt: 373.4 g/mol
InChI Key: WYZWCHXOHJLNKG-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as PPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole-containing compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting key signaling pathways involved in cancer growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, this compound has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is its relatively low toxicity, making it a potentially safer alternative to existing cancer therapies. However, the compound's low solubility and stability can make it difficult to work with in the laboratory, and further research is needed to optimize its formulation and delivery.
List as Many

Future Directions

As Possible:
1. Optimization of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide formulation and delivery to improve its solubility and stability.
2. Investigation of the compound's potential as a treatment for other inflammatory diseases, such as asthma and multiple sclerosis.
3. Exploration of this compound's mechanism of action in cancer and inflammation, including its effects on other signaling pathways and cellular processes.
4. Development of this compound-based combination therapies to enhance its efficacy and reduce the risk of drug resistance.
5. Evaluation of this compound's potential as a chemopreventive agent, including its ability to prevent the development of cancer in high-risk populations.
6. Investigation of this compound's effects on the immune system, including its potential to modulate immune cell function and enhance anti-tumor immunity.
7. Exploration of this compound's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease.
8. Investigation of this compound's pharmacokinetics and pharmacodynamics to optimize dosing and reduce the risk of adverse effects.
9. Development of this compound analogs with improved properties, such as increased solubility and potency.
10. Exploration of this compound's potential as a diagnostic tool, including its ability to detect cancer and other diseases through imaging or biomarker analysis.

Synthesis Methods

The synthesis of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide involves the condensation of 4-phenoxyaniline and 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide to yield the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies aimed at exploring its potential therapeutic applications. One area of research has focused on the compound's anticancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Another area of research has focused on the compound's anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(19-14-27-21(24-19)15-10-12-22-13-11-15)23-16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWCHXOHJLNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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